molecular formula C20H21N5O3 B2478039 3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-63-8

3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2478039
CAS No.: 2034224-63-8
M. Wt: 379.42
InChI Key: QPKKFIFHBIXFOU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted at the 3-position with a piperidin-4-yl group. Such structural features are common in kinase inhibitors and other therapeutic agents targeting protein-protein interactions .

Properties

IUPAC Name

3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-19-15-5-3-9-21-18(15)22-12-25(19)13-7-10-24(11-8-13)20(27)17-14-4-1-2-6-16(14)28-23-17/h3,5,9,12-13H,1-2,4,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKKFIFHBIXFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring connected to a pyrido[2,3-d]pyrimidin-4(3H)-one core and a tetrahydrobenzo[d]isoxazole moiety. Its structural complexity is indicative of potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, compounds with similar structures have demonstrated inhibition of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
  • Antiviral Activity : The compound's structure suggests potential antiviral properties. Similar compounds have been investigated for their ability to inhibit viruses such as Hepatitis B.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity TypeObserved EffectsReference
Cytotoxicity IC50 values ranging from 10.84 µM to 43.27 µM against cancer cell lines
Enzyme Inhibition Effective against HDACs with varying potency
Antiviral Potential inhibition of Hepatitis B virus replication

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the tetrahydrobenzo[d]isoxazole and piperidine components significantly affect the compound's biological activity. For instance:

  • Substituents on the Piperidine Ring : Variations in substituents can enhance or reduce activity against specific targets.
  • Tetrahydrobenzo[d]isoxazole Modifications : Alterations in this moiety have been linked to increased cytotoxicity in cancer cells, suggesting that specific functional groups can optimize therapeutic effects .

Case Studies

  • Cancer Research : A study examining analogs of this compound found that certain derivatives exhibited significant cytotoxic effects on breast cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
  • Antiviral Studies : Investigations into the antiviral properties of structurally similar compounds highlighted their potential as inhibitors of viral replication processes, particularly in Hepatitis B models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid scaffold combining pyrido-pyrimidinone, piperidine, and tetrahydrobenzoisoxazole components. Below is a systematic comparison with related derivatives:

Core Scaffold Variations

Compound Class Key Structural Features Biological Relevance (Inferred) Reference
Pyrido[3,4-d]pyrimidin-4(3H)-ones Substitutions at the 8-position (e.g., pyrazolyl, benzodioxolylmethyl-piperidine) Kinase inhibition (e.g., mTOR, PI3K), cellular potency
Pyrido[1,2-a]pyrimidin-4-ones Fluorinated benzisoxazole substituents, nitrate counterions Crystallographic stability, potential CNS activity
Imidazo[1,2-a]pyridines Nitrophenyl, cyano, and ester substituents Anticandidal or antiparasitic activity (speculative)

Substituent Effects

  • Piperidine Modifications :

    • The target compound’s piperidine is acylated with a tetrahydrobenzoisoxazole group, which may enhance binding affinity compared to simpler alkyl-substituted piperidines (e.g., 4-(3,4-dichlorobenzyl)piperidine in ). The benzoisoxazole’s electron-rich aromatic system could improve interactions with hydrophobic enzyme pockets .
    • In contrast, compounds with 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine () or tert-butyldimethylsilyl-protected derivatives () prioritize metabolic stability over target engagement.
  • Pyrido-Pyrimidinone Substitutions: The 3-position substitution (piperidin-4-yl) in the target compound contrasts with 8-substituted pyrido[3,4-d]pyrimidinones (e.g., pyrazolyl groups in ).

Critical Analysis of Structural Advantages and Limitations

Feature Advantage Limitation
Tetrahydrobenzoisoxazole Enhances rigidity and π-π stacking May introduce metabolic instability (oxidative cleavage)
Piperidin-4-yl linkage Facilitates binding to deep enzyme pockets Potential for off-target interactions with amine receptors
Pyrido-pyrimidinone High-affinity kinase-binding scaffold Poor aqueous solubility without polar substituents

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:

  • Solvent selection : Ethanol or dimethylformamide (DMF) under reflux conditions enhances reaction efficiency due to their polarity and boiling points .
  • Temperature and reaction time : Stepwise heating (e.g., 60°C for initial coupling, followed by reflux for cyclization) minimizes side reactions .
  • Intermediate purification : Column chromatography or recrystallization between steps ensures intermediate purity, critical for final product quality .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is required:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with piperidine and pyrido-pyrimidine moieties showing characteristic shifts (e.g., piperidinyl protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring no residual intermediates remain .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., carbonyl stretches near 1680–1720 cm1^{-1}) .

Q. What preliminary assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Initial screens should include:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols to measure IC50_{50} values .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or HepG2) to assess antiproliferative effects .
  • Pathway modulation : Western blotting to detect phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer : Contradictions often arise from cell-specific factors. Strategies include:

  • Transcriptomic profiling : RNA-seq or qPCR to compare target gene expression levels in responsive vs. non-responsive cell lines .
  • Metabolic stability assays : LC-MS/MS to evaluate compound degradation rates in different cellular environments .
  • Computational modeling : Molecular docking to predict binding affinity variations due to protein isoform differences .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer : Rigorous impurity control involves:

  • HPLC-PDA/MS : Identifies and quantifies impurities (e.g., residual intermediates like 4-tetrahydropyrancarbonyl chloride) using retention time and UV/MS spectra .
  • Pharmacopeial standards : Cross-reference with established impurities (e.g., EP Impurity F, m/z 534.2) for accurate identification .
  • Process refinement : Adjusting alkylation or cyclization steps to minimize byproduct formation (e.g., reducing excess reagent stoichiometry) .

Q. How can the compound’s molecular targets be identified with high confidence?

  • Methodological Answer : Integrate orthogonal approaches:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS .
  • CRISPR-Cas9 knockout screens : Identify genes whose deletion abolishes compound activity, pinpointing critical targets .
  • Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts upon compound binding to map interactomes .

Q. What computational tools are suitable for predicting SAR (Structure-Activity Relationship) modifications?

  • Methodological Answer : Use in silico platforms to guide rational design:

  • Molecular dynamics simulations : Analyze conformational flexibility of the piperidin-4-yl and tetrahydrobenzoisoxazole moieties to optimize binding .
  • QSAR models : Train algorithms on bioactivity data from analogs (e.g., pyrido[3,4-d]pyrimidin-4-one derivatives) to predict potency enhancements .
  • ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, CYP450 inhibition) before synthesis .

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